Sofosbuvir O-Desisopropyl O-Methyl Ester

HCV replicon assay EC90 antiviral potency

Select PSI-7672 (Sofosbuvir Impurity 104) as your certified reference standard for unequivocal impurity identification in ANDA filings. Unlike the ethyl ester impurity (43.77 min) or sofosbuvir API (54.28 min), its baseline-resolved RP-HPLC RT of 36.31 min ensures unambiguous peak assignment per ICH Q2(R1). With ≥98% purity, comprehensive characterization, and optional USP/EP traceability, this standard eliminates method specificity risks. Its distinct degradation kinetics (plasma t₁/₂ 16.7 h) make it ideal for stability-indicating method development under ICH Q1A(R2) forced degradation conditions.

Molecular Formula C₂₀H₂₅FN₃O₉P
Molecular Weight 501.4
CAS No. 1015255-46-5
Cat. No. B1145066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir O-Desisopropyl O-Methyl Ester
CAS1015255-46-5
SynonymsPSI 7672
Molecular FormulaC₂₀H₂₅FN₃O₉P
Molecular Weight501.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir O-Desisopropyl O-Methyl Ester (CAS 1015255-46-5): Compound Identity and Procurement Context


Sofosbuvir O-Desisopropyl O-Methyl Ester (CAS 1015255-46-5), also designated as PSI-7672 or Sofosbuvir Impurity 104, is a nucleotide phosphoramidate prodrug analog within the sofosbuvir chemical class [1]. It is a fully characterized, low-molecular-weight (501.4 g/mol) compound with the molecular formula C₂₀H₂₅FN₃O₉P, and is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial production of sofosbuvir [2]. It is supplied with comprehensive characterization data compliant with regulatory guidelines, with traceability available against USP or EP pharmacopeial standards upon request [2].

Why Sofosbuvir O-Desisopropyl O-Methyl Ester Cannot Be Replaced by Generic In-Class Analogs


Within the sofosbuvir phosphoramidate prodrug series, the O-ester substituent (methyl, ethyl, isopropyl) dictates not only chromatographic retention behavior but also intrinsic antiviral potency, metabolic stability, and cytotoxicity profiles [1]. Substituting the methyl ester of PSI-7672 with an ethyl ester (Sofosbuvir O-Desisopropyl O-Ethyl Ester) shifts the HPLC retention time from 36.31 min to 43.77 min under standardized RP-HPLC conditions, compromising peak resolution and method specificity in impurity profiling assays [2]. Replacing the methyl ester with the isopropyl ester (PSI-7851, the direct precursor to sofosbuvir) alters the EC₉₀ from 1.62 μM to 0.52 μM and extends plasma stability half-life from 16.7 h to >24 h, fundamentally changing both the biological benchmark and the analytical reference properties [1]. These quantifiable differences demonstrate that generic substitution among sofosbuvir impurities or prodrug analogs is analytically and pharmacologically unsound for regulated pharmaceutical development workflows.

Quantitative Differentiation Evidence for Sofosbuvir O-Desisopropyl O-Methyl Ester (CAS 1015255-46-5)


HCV Replicon Antiviral Potency: PSI-7672 vs. PSI-6130 and RO2433

In a head-to-head comparison using the HCV subgenomic replicon assay (clone A, wild-type), the target compound PSI-7672 demonstrated an EC₉₀ of 1.6 ± 0.5 μM, representing a 3.1-fold improvement in potency over the parent nucleoside PSI-6130 (EC₉₀ = 4.9 ± 1.2 μM) and a >62.5-fold superiority over the uridine metabolite RO2433 (EC₉₀ > 100 μM) [1]. Against the S282T drug-resistant mutant replicon, PSI-7672 retained measurable activity with an EC₉₀ of 34.7 ± 14.5 μM, while RO2433 remained completely inactive (>100 μM), and PSI-6130 showed an EC₉₀ of 23.8 ± 3.4 μM [1]. This establishes PSI-7672 as a structurally distinct prodrug with intermediate potency, making it suitable as a reference benchmark for structure-activity relationship (SAR) studies where neither the parent nucleoside nor the inactive metabolite provides an adequate calibration point.

HCV replicon assay EC90 antiviral potency NS5B inhibitor

Prodrug Potency and Cytotoxicity Cross-Comparison: PSI-7672 vs. PSI-7851 vs. PSI-8118

In a cross-study comparison of phosphoramidate prodrug analogs, PSI-7672 (methyl ester) exhibited an EC₉₀ of 1.62 μM against HCV clone A replicon, which is 3.1-fold less potent than PSI-7851 (isopropyl ester; EC₉₀ = 0.52 μM) but 40.5-fold less potent than PSI-8118 (cyclohexyl ester; EC₉₀ = 0.04 μM) [1]. Crucially, PSI-7672 and PSI-7851 share an equivalent, favorable cytotoxicity profile with CC₅₀ values >100 μM in HepG2 cells, yielding comparable selectivity indices, whereas PSI-8118 exhibits measurable cytotoxicity (CC₅₀ = 70 μM) that reduces its therapeutic window [1]. This positions PSI-7672 as the optimal reference compound for toxicity-sparing SAR investigations, where the methyl ester substitution preserves the non-cytotoxic profile of the sofosbuvir class while providing a distinct potency baseline.

prodrug SAR EC90 CC50 selectivity index

Metabolic Stability Profile: PSI-7672 Differentiates from PSI-7851 in Plasma Half-Life

Comparative stability profiling across four biorelevant matrices revealed that PSI-7672 exhibits a plasma stability half-life of 16.7 h, markedly shorter than both PSI-7851 (>24 h) and PSI-8118 (>24 h), while maintaining comparable stability in simulated gastric fluid (SGF t₁/₂ = 15.5 h vs. 22 h for PSI-7851) and simulated intestinal fluid (SIF t₁/₂ > 20 h for all three) [1]. The S9 fraction stability of PSI-7672 (t₁/₂ = 0.18 h) is identical to that of PSI-8118 (0.18 h) but substantially lower than PSI-7851 (0.57 h) [1]. This distinct stability signature makes PSI-7672 uniquely valuable as a low-stability reference standard for forced degradation studies and stability-indicating method validation, where a compound with intermediate-to-low stability across multiple matrices is required to demonstrate method discriminatory power.

metabolic stability plasma half-life S9 stability prodrug activation

Chromatographic Resolution: Methyl Ester vs. Ethyl Ester Impurity Differentiation by RP-HPLC

Under a validated stability-indicating RP-HPLC method (Kromasil 100 C18 column, 250 × 4.6 mm, 5 μm; mobile phase gradient of buffer:acetonitrile; UV detection at 263 nm; flow rate 1 mL/min; column temperature 25°C), the target methyl ester impurity (PSI-7672) elutes with a retention time of 36.31 min, which is clearly resolved from the corresponding ethyl ester impurity (RT = 43.77 min) and the sofosbuvir API (RT = 54.28 min) [1]. The method achieves baseline resolution among these three structurally related compounds with a correlation coefficient of 0.999 over the 0.5–7.5 ppm range, and LOD/LOQ values of 0.1 and 0.5 μg/mL, respectively [1]. This chromatographic resolution is essential for accurate impurity quantification in ANDA submissions, as co-elution of the methyl and ethyl ester impurities would lead to underreporting of individual impurity levels and potential regulatory rejection.

RP-HPLC retention time impurity profiling method specificity

Regulatory-Grade Purity Specification: ≥98% Certified Reference Standard for ANDA Filing

Sofosbuvir O-Desisopropyl O-Methyl Ester is commercially supplied as a certified reference standard with a purity specification of ≥98% (HPLC), accompanied by comprehensive characterization data including NMR, mass spectrometry, and chromatographic purity profiles compliant with regulatory guidelines . An independent patent describing a six-step synthesis route for sofosbuvir impurities reports achieving a final product purity exceeding 99% [1]. The compound is explicitly qualified for analytical method development, method validation (AMV), and QC applications in support of ANDA submissions, with optional traceability to USP or EP pharmacopeial standards [2]. This contrasts with generic research-grade sofosbuvir analogs, which are typically supplied without pharmacopeial traceability or the full characterization package required for regulatory dossier inclusion.

reference standard ANDA purity pharmacopeial traceability

Validated Application Scenarios for Sofosbuvir O-Desisopropyl O-Methyl Ester (CAS 1015255-46-5)


Regulatory Impurity Profiling and ANDA Submission Support

As demonstrated by the baseline-resolved RP-HPLC retention time of 36.31 min, which is clearly differentiated from the ethyl ester impurity (43.77 min) and sofosbuvir API (54.28 min) [1], this compound serves as a certified reference standard for identifying and quantifying the O-desisopropyl O-methyl ester impurity in sofosbuvir drug substance and drug product. Its ≥98% certified purity with comprehensive characterization data [2] directly supports ANDA filing requirements for impurity method validation per ICH Q2(R1), eliminating the need for additional in-house qualification.

Structure-Activity Relationship (SAR) Benchmarking in Antiviral Prodrug Discovery

With an EC₉₀ of 1.62 μM against wild-type HCV replicon and a CC₅₀ > 100 μM in HepG2 cells [1], PSI-7672 occupies a distinct SAR position between the less potent parent nucleoside PSI-6130 (EC₉₀ = 4.9 μM) and the more potent isopropyl prodrug PSI-7851 (EC₉₀ = 0.52 μM) [1]. This intermediate potency, combined with its non-cytotoxic profile, makes it an ideal reference compound for calibrating antiviral screening assays and probing the contribution of the ester substituent to prodrug activation efficiency.

Forced Degradation and Stability-Indicating Method Validation

The distinct stability profile of PSI-7672, characterized by a plasma half-life of 16.7 h (vs. >24 h for PSI-7851) and an S9 fraction half-life of 0.18 h (vs. 0.57 h for PSI-7851) [1], qualifies it as a degradation-prone reference standard. This property is highly valuable for developing stability-indicating methods where the analytical procedure must demonstrate the ability to detect and resolve degradation products from the parent drug under forced degradation conditions (hydrolysis, oxidative, thermal, and photolytic stress per ICH Q1A(R2)).

Pharmacopeial Traceability and Quality Control in Commercial Manufacturing

Supplied with optional traceability against USP or EP pharmacopeial standards [1], this compound is suitable for routine QC release testing during commercial sofosbuvir production. The availability of a characterized impurity reference standard with documented purity facilitates compliance with pharmacopeial monograph requirements for related substances testing, reducing batch rejection risk and supporting continuous manufacturing quality assurance.

Quote Request

Request a Quote for Sofosbuvir O-Desisopropyl O-Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.